2-Phenylfuro[2,3-h]chromen-4-one

Catalog No.
S2971394
CAS No.
482-00-8
M.F
C17H10O3
M. Wt
262.264
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylfuro[2,3-h]chromen-4-one

CAS Number

482-00-8

Product Name

2-Phenylfuro[2,3-h]chromen-4-one

IUPAC Name

2-phenylfuro[2,3-h]chromen-4-one

Molecular Formula

C17H10O3

Molecular Weight

262.264

InChI

InChI=1S/C17H10O3/c18-14-10-16(11-4-2-1-3-5-11)20-17-12(14)6-7-15-13(17)8-9-19-15/h1-10H

InChI Key

NQNOTBRHBRJKKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4

Solubility

not available
  • Antimicrobial Activity

    Studies have investigated the potential of 2-PFC-4 and its derivatives as antimicrobial agents. Some research suggests that 2-PFC-4 may exhibit antibacterial and antifungal properties.

  • Antioxidant Activity

    Research has explored the potential for 2-PFC-4 to act as an antioxidant. Certain studies have indicated that 2-PFC-4 may have free radical scavenging properties [].

2-Phenylfuro[2,3-h]chromen-4-one, with the molecular formula C17H10O3C_{17}H_{10}O_{3}, is a complex organic compound belonging to the class of furochromones. This compound features a fused ring system composed of a phenyl group, a furan ring, and a chromenone structure. Its unique arrangement contributes to its diverse chemical and biological properties. The compound has been isolated from various natural sources, including Pongamia pinnata and Millettia pulchra, indicating its significance in natural product chemistry and potential pharmacological applications .

The reactivity of 2-Phenylfuro[2,3-h]chromen-4-one can be explored through several chemical transformations. Notably, it can undergo intramolecular cyclization reactions when treated with diazonium salts, leading to the formation of new heterocyclic compounds. For example, reactions involving pyrazole-3(5)-diazonium salts with derivatives of 2-phenylfuro[2,3-h]chromen-4-one have resulted in various substituted chromeno-pyrazoles .

The compound also participates in electrophilic aromatic substitution reactions due to the presence of the phenyl group, which can be modified to yield derivatives with varied biological activities.

Research has indicated that 2-Phenylfuro[2,3-h]chromen-4-one exhibits significant biological activities. It has been studied for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species modulation and DNA damage . Additionally, compounds related to this structure have shown anti-inflammatory and antimicrobial effects, suggesting that 2-Phenylfuro[2,3-h]chromen-4-one may possess similar therapeutic potentials.

Several synthesis methods have been developed for 2-Phenylfuro[2,3-h]chromen-4-one. A common approach involves the reaction of substituted furan derivatives with phenolic compounds under acidic conditions. For instance:

  • Condensation Reactions: The condensation of 5-substituted furan-2-ones with phenolic precursors can yield 2-phenylfuro[2,3-h]chromen-4-one.
  • Cyclization Processes: Under heat or catalytic conditions, intramolecular cyclization can occur to form the desired compound from simpler precursors .

These methods often require careful control of reaction conditions to optimize yields and purity.

2-Phenylfuro[2,3-h]chromen-4-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in cancer therapies and as an anti-inflammatory agent.
  • Natural Products: Its presence in medicinal plants highlights its importance in traditional medicine and as a lead compound for drug development.
  • Material Science: The unique structural properties may lend themselves to applications in organic electronics or photonic materials.

Interaction studies involving 2-Phenylfuro[2,3-h]chromen-4-one have focused on its binding affinity with various biological targets. Research has shown that it can interact with enzymes involved in metabolic pathways and may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions are essential for understanding the compound's pharmacokinetics and potential drug-drug interactions.

Similar compounds include:

  • Karanjin (C18H12O4): A furanoflavonoid known for its anti-cancer properties.
  • Flavonoids (e.g., Quercetin): A broader class of compounds that share structural similarities but differ in their biological activities and mechanisms of action.
  • Chromenone Derivatives: Compounds like 6H-chromeno[4,3-e]pyrazolo[5,1-c][1,2,4]triazin-6-one exhibit similar fused ring structures but differ significantly in their reactivity and biological profiles.

Uniqueness of 2-Phenylfuro[2,3-h]chromen-4-one

While many compounds share structural elements with 2-Phenylfuro[2,3-h]chromen-4-one, its unique combination of furan and chromenone rings along with the phenyl substituent contributes to distinct chemical reactivity and biological activity profiles. This uniqueness makes it a valuable candidate for further research in medicinal chemistry and natural product exploration.

XLogP3

3.6

Dates

Modify: 2024-04-14

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